Reduced Lipophilicity vs Non-Fluorinated Core
The introduction of a 7-fluoro substituent reduces lipophilicity compared to the non-fluorinated parent scaffold, as indicated by a lower partition coefficient (XLogP3-AA: 1.4 for the target compound). Its non-fluorinated counterpart, 2-(Chloromethyl)-4(3H)-quinazolinone, exhibits a significantly higher LogP of 1.66 . This decrease in LogP, driven by fluorine's electronegativity, can improve aqueous solubility and reduce non-specific protein binding in a biological context [1].
Lower LogP may improve aqueous solubility and drug-likeness
Computed values; experimental verification recommended
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.4 |
| Comparator Or Baseline | 2-(Chloromethyl)-4(3H)-quinazolinone: LogP = 1.66 |
| Quantified Difference | ΔLogP ≈ -0.26 |
| Conditions | Calculated values (XLogP3-AA and ACD/LogP) |
Why This Matters
The lower LogP suggests a potentially improved pharmacokinetic profile for derived drug candidates, a critical consideration for projects aiming for better absorption and distribution characteristics.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. https://doi.org/10.1021/acs.jmedchem.5b00258 View Source
